1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride
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Overview
Description
1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This reaction can be carried out at ambient temperature, making it efficient and convenient.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using agents such as NH4Cl/Zn powder.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: NH4Cl/Zn powder in a suitable solvent.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of substituted methanamines.
Scientific Research Applications
1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and sensors.
Biology: It may serve as a tool for studying biological pathways and molecular interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2758006-42-5 |
---|---|
Molecular Formula |
C6H10ClN3O |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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